

Compound of InterestCompound Name: **Pseudoyohimbine**Cat. No.: **B1205729**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a diastereomer of the well-known indole alkaloid yohimbine. Both are part of a larger family of yohimbine alkaloids, which exhibit

Stereochemical Landscape of Yohimbine Alkaloids

The yohimbine skeleton contains five stereogenic centers, leading to a variety of possible stereoisomers. Based on the relative configurations at C3 and

The absolute configuration of **pseudoyohimbine** is defined by the spatial arrangement of its atoms, as systematically named under IUPAC nomenclature.

IUPAC Name: methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

This nomenclature precisely describes the R/S configuration at each chiral center, providing an unambiguous representation of its three-dimensional structure.

```
digraph "Yohimbine_Diastereomers" {
    graph [rankdir="LR", splines=ortho, nodesep=0.8];
    node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
    edge [fontname="Arial", fontcolor="#5F6368"];

    subgraph "cluster_Normal" {
        label="Normal";
        style=filled;
        color="#F1F3F4";
        Yohimbine [label="Yohimbine"];
        beta_Yohimbine [label="β-Yohimbine"];
    }

    subgraph "cluster_Pseudo" {
        label="Pseudo";
        style=filled;
        color="#F1F3F4";
        Pseudoyohimbine [label="Pseudoyohimbine"];
    }

    subgraph "cluster_Allo" {
        label="Allo";
        style=filled;
    }
}
```

```
color="#F1F3F4";
Alloyohimbine [label="Allo-yohimbine"];
}
```

```
Yohimbine -> Pseudoyohimbine [label="Diastereomers"];
Yohimbine -> Alloyohimbine [label="Diastereomers"];
Pseudoyohimbine -> Alloyohimbine [label="Diastereomers"];
Yohimbine -> beta_Yohimbine [label="Epimers at C16"];
}
```

Detailed Methodology:

- Crystal Growth: High-quality single crystals of **pseudoyohimbine** are grown by slow evaporation of a suitable
- Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) for X-ray diffraction.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell constants and space group, followed by structure solution and refinement using software like SHELXL or CRYSTALS.

X-ray Crystallographic Data for **Pseudoyohimbine** (Representative):

Parameter
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (Å ³)
z
R-factor (%)
Flack parameter

*Note: Specific values for unit cell parameters and R-factor for **Pseudoyohimbine** require access to the specific compound library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Relaxation-Enhanced ESR Spectroscopy), are powerful tools for determining the chemical structure and spatial arrangement of molecules.

Experimental Workflow:

Detailed Methodology:

- **Sample Preparation:** A sample of **pseudoyohimbine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$).
- **Data Acquisition:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz). This typically includes:
 - **1D NMR:** ^1H and ^{13}C spectra are acquired to identify the chemical environments of all protons and carbons.

- 2D Homonuclear Correlation (COSY): Establishes proton-proton coupling networks within the molecule.
- 2D Heteronuclear Correlation (HSQC/HMQC): Correlates directly bonded proton-carbon pairs.
- 2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations.
- 2D NOESY/R0ESY: Detects through-space correlations between protons that are close in proximity, providing stereochemical information.
- Data Analysis and Stereochemical Assignment: The analysis of the NOESY/R0ESY spectra allows for the determination of the absolute stereochemistry of the molecule.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a molecule.

Experimental Workflow:

Detailed Methodology:

- **Sample Preparation:** A solution of **pseudoyohimbine** is prepared in a solvent that is transparent in the UV-Vis region.
- **CD Spectrum Acquisition:** The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.
- **Theoretical Calculation:** Quantum chemical calculations, usually using time-dependent density functional theory (TDDFT), are performed to predict the CD spectrum based on the chemical structure.
- **Comparison and Assignment:** The experimental CD spectrum is compared with the calculated spectra. A good match indicates the correctness of the assignment.

Conclusion

The stereochemistry of **pseudoyohimbine** is unequivocally defined by its absolute configuration, which has been

- To cite this document: BenchChem. [The Stereochemistry and Absolute Configuration of Pseudoyohimbine: An In-depth Technical Guide]. BenchCI

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.